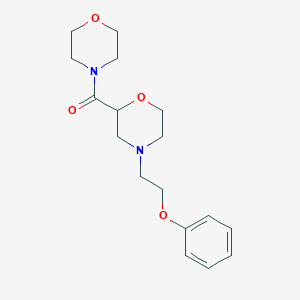![molecular formula C18H20F3N3O2S B12271206 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B12271206.png)
2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[3-(Morpholine-4-carbonyl)pipéridin-1-yl]-4-(trifluorométhyl)-1,3-benzothiazole est un composé organique complexe qui comporte un noyau benzothiazole substitué par un groupe trifluorométhyle, un cycle pipéridine et un cycle morpholine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-[3-(Morpholine-4-carbonyl)pipéridin-1-yl]-4-(trifluorométhyl)-1,3-benzothiazole implique généralement des réactions organiques en plusieurs étapes. Une méthode courante est la réaction de couplage de Suzuki-Miyaura, qui est largement utilisée pour former des liaisons carbone-carbone. Cette réaction implique le couplage d'un halogénure d'aryle avec un composé organoboronique en présence d'un catalyseur au palladium . Les conditions réactionnelles sont généralement douces et tolérantes aux groupes fonctionnels, ce qui la rend adaptée à la synthèse de molécules complexes comme le 2-[3-(Morpholine-4-carbonyl)pipéridin-1-yl]-4-(trifluorométhyl)-1,3-benzothiazole.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'application à grande échelle de la réaction de couplage de Suzuki-Miyaura, optimisée pour le coût-efficacité et le rendement. Le choix des réactifs, des solvants et des catalyseurs est crucial pour garantir la scalabilité et l'efficacité du processus.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[3-(Morpholine-4-carbonyl)pipéridin-1-yl]-4-(trifluorométhyl)-1,3-benzothiazole peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou basiques.
Réduction : Hydrure de lithium aluminium dans l'éther anhydre.
Substitution : Halogènes comme le chlore ou le brome en présence d'un catalyseur.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner une cétone ou un acide carboxylique, tandis que la réduction peut donner un alcool ou une amine.
Applications de recherche scientifique
Le 2-[3-(Morpholine-4-carbonyl)pipéridin-1-yl]-4-(trifluorométhyl)-1,3-benzothiazole a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé comme candidat médicament potentiel pour diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action du 2-[3-(Morpholine-4-carbonyl)pipéridin-1-yl]-4-(trifluorométhyl)-1,3-benzothiazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes ou récepteurs, conduisant à des changements dans les processus cellulaires. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la pipéridine : Ces composés partagent la structure cyclique de la pipéridine et ont des activités biologiques diverses.
Dérivés de la morpholine : Ces composés partagent la structure cyclique de la morpholine et sont utilisés dans diverses applications chimiques et pharmaceutiques.
Dérivés du benzothiazole : Ces composés partagent le noyau benzothiazole et sont connus pour leurs propriétés antimicrobiennes et anticancéreuses
Unicité
Le 2-[3-(Morpholine-4-carbonyl)pipéridin-1-yl]-4-(trifluorométhyl)-1,3-benzothiazole est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques. La présence du groupe trifluorométhyle améliore sa stabilité et sa lipophilie, ce qui en fait un composé précieux pour la découverte et le développement de médicaments.
Propriétés
Formule moléculaire |
C18H20F3N3O2S |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
morpholin-4-yl-[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C18H20F3N3O2S/c19-18(20,21)13-4-1-5-14-15(13)22-17(27-14)24-6-2-3-12(11-24)16(25)23-7-9-26-10-8-23/h1,4-5,12H,2-3,6-11H2 |
Clé InChI |
DRBZZQYIVMBSKR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B12271128.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271142.png)
![4-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271143.png)
![1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B12271145.png)
![2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-6-(pyridin-4-yl)-1,8-naphthyridine](/img/structure/B12271152.png)
![2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12271160.png)
![Furan, tetrahydro-2-[(2-methylphenoxy)methyl]-](/img/structure/B12271170.png)
![6-Aza-bicyclo[3.1.1]heptan-3-ol](/img/structure/B12271172.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12271178.png)

![3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12271193.png)
![N-methyl-N-[1-(2-phenoxyethyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12271198.png)
![6-(2-methoxyphenyl)-3-(2-phenylethyl)-5-(propylsulfanyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12271200.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine](/img/structure/B12271222.png)
